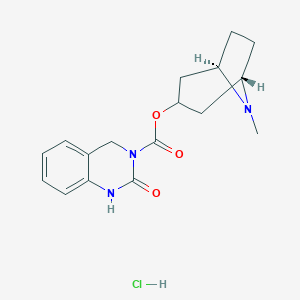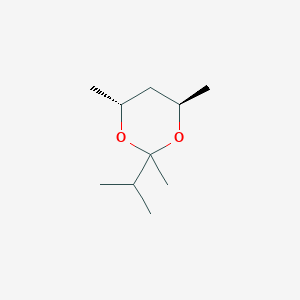
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as isodioxane and is commonly used in organic synthesis as a solvent, stabilizer, and reagent. The purpose of
Mechanism Of Action
The mechanism of action of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is not well understood. However, it is believed that its unique cyclic structure and steric hindrance properties contribute to its ability to act as a solvent, stabilizer, and reagent in various chemical reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane in laboratory experiments include its high boiling point, low toxicity, and ability to act as a solvent, stabilizer, and reagent in various chemical reactions. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane research. One direction is to explore its potential use as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. Another direction is to investigate its use in the synthesis of new polymers and resins with unique properties. Additionally, further studies are needed to understand its mechanism of action and potential applications in other scientific fields.
Synthesis Methods
The synthesis of (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane is typically achieved through a multi-step process. The first step involves the reaction between 2,3-dimethyl-2-butene and ethylene oxide, followed by the addition of hydrochloric acid to produce 2,4,6-trimethyl-1,3-dioxane. The final step involves the resolution of 2,4,6-trimethyl-1,3-dioxane using a chiral auxiliary to obtain (4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane.
Scientific Research Applications
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane has been used in various scientific research applications, including organic synthesis, drug development, and material science. In organic synthesis, it is commonly used as a solvent and a reagent in reactions such as acylation, alkylation, and reduction. In drug development, it has been used as a stabilizer for pharmaceutical compounds and as a component in drug delivery systems. In material science, it has been used as a precursor for the synthesis of various polymers and resins.
properties
CAS RN |
135637-12-6 |
|---|---|
Product Name |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(4R,6R)-2,4,6-trimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(5)11-8(3)6-9(4)12-10/h7-9H,6H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
MJUYUWYOYGITMR-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC(O1)(C)C(C)C)C |
SMILES |
CC1CC(OC(O1)(C)C(C)C)C |
Canonical SMILES |
CC1CC(OC(O1)(C)C(C)C)C |
synonyms |
1,3-Dioxane,2,4,6-trimethyl-2-(1-methylethyl)-,[4R-(2alpha,4alpha,6bta)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



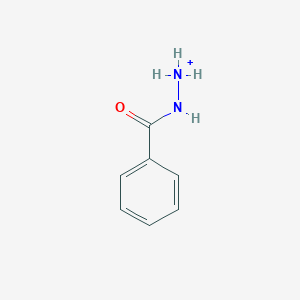
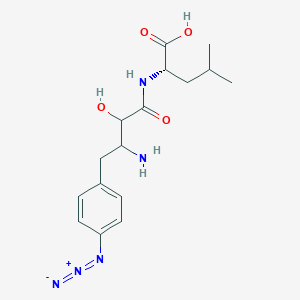
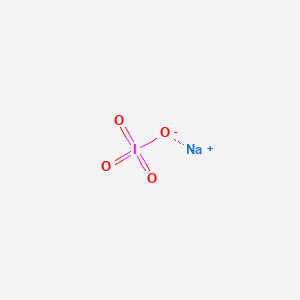
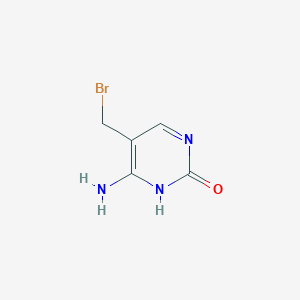
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
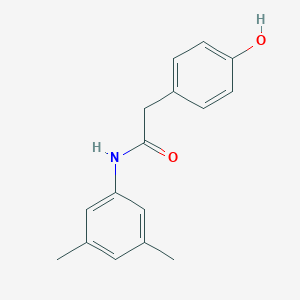
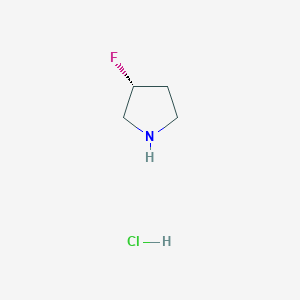
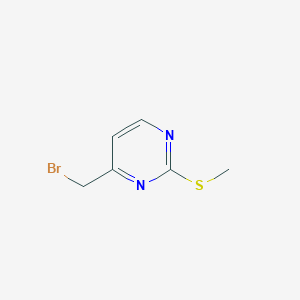
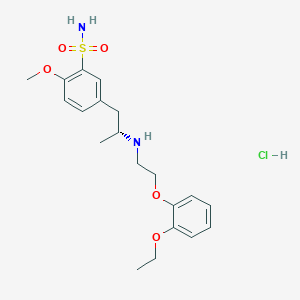
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
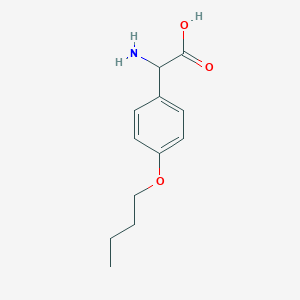
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
